5-Ethyl-2-thioxoimidazolidin-4-one

Description

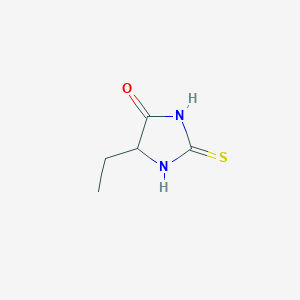

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-2-3-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGPZORJVJYRGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295564 | |

| Record name | 5-Ethyl-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83178-71-6 | |

| Record name | 5-Ethyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83178-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Substituted-2-Thioxoimidazolidin-4-ones

This technical guide provides an in-depth overview of 5-Ethyl-2-thioxoimidazolidin-4-one and its related derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's chemical identity, synthesis, biological activities, and mechanisms of action. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.

Compound Identification

| Compound Name | IUPAC Name | CAS Number | Molecular Formula |

| This compound | 5-Ethyl-2-sulfanylideneimidazolidin-4-one | Not Available | C₅H₈N₂OS |

| 5-Ethyl-5-methyl-2-thioxoimidazolidin-4-one | 5-Ethyl-5-methyl-2-sulfanylideneimidazolidin-4-one | 61815-28-9[1] | C₆H₁₀N₂OS |

Synthesis of 5-Substituted-2-Thioxoimidazolidin-4-ones

The synthesis of 5-substituted-2-thioxoimidazolidin-4-ones, also known as 2-thiohydantoins, can be achieved through several established methods. A common and effective route involves the condensation reaction of an appropriate α-amino acid with a thiocyanate or isothiocyanate.

A general procedure for synthesizing 5-substituted-2-thioxoimidazolidin-4-ones involves the reaction of an α-amino acid with phenyl isothiocyanate. For the synthesis of the specific title compound, the starting material would be α-aminobutanoic acid.

-

Reaction Setup: An α-amino acid (e.g., C-4-Ethylphenylglycine, 9 mmol) and phenyl isothiocyanate (9 mmol) are combined in a suitable solvent mixture, such as ethanol and water.[2]

-

Reaction Conditions: The mixture is heated under reflux for a specified period, typically several hours, to ensure the completion of the condensation and cyclization reaction.[2]

-

Product Isolation: Upon cooling, the product often crystallizes out of the solution.

-

Purification: The crude product is collected by filtration, washed with a cold solvent to remove impurities, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 5-substituted-2-thioxo-imidazolidine-4-one.[2]

The following diagram illustrates a generalized workflow for this synthesis.

Biological Activity and Therapeutic Potential

Derivatives of 2-thioxoimidazolidin-4-one are a significant class of heterocyclic compounds known for a wide spectrum of biological activities.[3][4] These activities are often attributed to the versatile thiohydantoin core structure, which can be readily functionalized at various positions to modulate its pharmacological properties.

| Activity Type | Description | References |

| Anticancer | Certain derivatives have shown potent cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2).[5][6] They can induce apoptosis and arrest the cell cycle, often by modulating key signaling pathways like PI3K/AKT.[5] | [5][6] |

| Antibacterial | These compounds have been evaluated for their activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. Some derivatives exhibit significant antibacterial and antibiofilm effects, suggesting potential as new antimicrobial agents.[3][4] | [3][4] |

| Herbicidal | Structurally related to hydantocidin, some 2-thiohydantoin derivatives show promise as herbicides.[7] They can act as proherbicides, inhibiting essential plant enzymes like adenylosuccinate synthetase.[7] | [7] |

| Perforin Inhibition | Novel 5-arylidene-2-thioxoimidazolidin-4-ones have been investigated as inhibitors of perforin, a key protein in the immune system's cytotoxic cell response. This suggests potential applications in managing autoimmune diseases or transplant rejection.[8] | [8] |

The following table summarizes the in vitro cytotoxic activity of a promising 2-thioxoimidazolidin-4-one derivative against the HepG2 liver cancer cell line, demonstrating its potent anticancer potential compared to standard drugs.

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 4 (A 2-thioxoimidazolidin-4-one derivative) | HepG2 | 0.017[5] |

| Staurosporine (Reference Drug) | HepG2 | 5.07[5] |

| 5-Fluorouracil (Reference Drug) | HepG2 | 5.18[5] |

Mechanism of Action: PI3K/AKT Signaling Pathway Inhibition

A key mechanism underlying the anticancer activity of some 2-thioxoimidazolidin-4-one derivatives is the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth, and its overactivation is a common feature in many cancers.[5]

-

Cell Culture and Treatment: HepG2 cells are cultured to approximately 80% confluency and then treated with the test compound (e.g., Compound 4) at its IC₅₀ concentration for 24-48 hours.

-

Protein Extraction: After treatment, cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific for key pathway proteins (e.g., p-PI3K, p-AKT, total PI3K, total AKT, and a loading control like β-actin).

-

Detection: The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.

The diagram below illustrates the inhibitory effect of 2-thioxoimidazolidin-4-one derivatives on the PI3K/AKT pathway, leading to apoptosis.

Conclusion

The 2-thioxoimidazolidin-4-one scaffold is a privileged structure in medicinal and agricultural chemistry. While specific data for this compound is limited, the broader class of its derivatives demonstrates significant potential as anticancer, antibacterial, and herbicidal agents. The established synthetic routes allow for extensive structural diversification, and their mechanisms of action, such as the inhibition of critical cell signaling pathways, provide a solid foundation for the rational design of new, highly active compounds for therapeutic and industrial applications. Further investigation into specific derivatives like the 5-ethyl variant is warranted to fully explore their unique chemical and biological properties.

References

- 1. 61815-28-9|5-Ethyl-5-methyl-2-thioxoimidazolidin-4-one|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 5-Substituted-2-Thioxoimidazolidin-4-ones: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for 2-thioxoimidazolidin-4-one derivatives, with a focus on providing representative data and experimental methodologies. Due to the limited availability of a complete, published dataset for 5-Ethyl-2-thioxoimidazolidin-4-one, this document utilizes the closely related analogue, 5-Methyl-2-thioxoimidazolidin-4-one, as a reference for its spectroscopic properties. The structural similarity between the ethyl and methyl substituted compounds at the 5-position allows for a valuable and insightful comparison for researchers in the field.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 5-Methyl-2-thioxoimidazolidin-4-one. These values provide a foundational dataset for the characterization of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for 5-Methyl-2-thioxoimidazolidin-4-one

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 183.1 | C=S (Thiourea Carbon) |

| 172.5 | C=O (Amide Carbonyl) |

| 51.5 | C5 (Methine Carbon) |

| 18.9 | CH₃ (Methyl Carbon) |

| Source: Inst. of Org. Chem., Univ. of Vienna.[1] |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H | Stretching |

| 2975-2850 | C-H (Aliphatic) | Stretching |

| 1740-1680 | C=O (Amide I) | Stretching |

| 1570-1515 | N-H | Bending (Amide II) |

| 1350-1150 | C=S | Stretching |

Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in the molecule. Specific values may vary based on the physical state of the sample and intermolecular interactions.

Mass Spectrometry

Table 3: Mass Spectrometry Data for 5-Methyl-2-thioxoimidazolidin-4-one

| m/z | Interpretation |

| 130 | [M]⁺ (Molecular Ion) |

| Source: NIST Mass Spectrometry Data Center.[1] |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A solution of the compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

FT-IR Spectroscopy

The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr). The IR spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Synthesis Workflow

The synthesis of 5-substituted-2-thioxoimidazolidin-4-ones is a key process for the development of new derivatives with potential biological activities. The following diagram illustrates a general synthetic pathway.

Caption: General synthetic route for 5-substituted-2-thioxoimidazolidin-4-ones.

Biological Significance

Derivatives of 2-thioxoimidazolidin-4-one are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds have been reported to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2][3][4][5][6][7][8][9] The versatile scaffold of the 2-thioxoimidazolidin-4-one core allows for various chemical modifications, enabling the development of new therapeutic agents. The following diagram illustrates a simplified signaling pathway that is often targeted by anticancer agents, a known activity of this class of compounds.

References

- 1. 5-Methyl-2-thioxo-4-imidazolidinone | C4H6N2OS | CID 3032907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Methyl-2-thioxoimidazolidin-4-one | 33368-94-4 | IBA36894 [biosynth.com]

An In-depth Technical Guide on the Crystal Structure and Synthesis of 5-Ethyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-thioxoimidazolidin-4-one scaffold is a privileged heterocyclic structure renowned for its diverse and significant biological activities. Derivatives of this core have demonstrated a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2] This technical guide focuses on a specific derivative, 5-Ethyl-2-thioxoimidazolidin-4-one, providing a detailed overview of its synthesis and, by close analogy, its expected solid-state structural features. While the specific crystal structure of this compound is not publicly available, this guide presents the crystallographic data of a closely related compound, 5-Phenyl-2-thioxo-4-imidazolidinone, to offer valuable insights into the molecular geometry and packing of this class of compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a well-established synthetic route for 5-substituted-2-thioxoimidazolidin-4-ones. A common and effective method involves the condensation of the corresponding α-amino acid with a thiocyanate salt, followed by cyclization.

Experimental Protocol

Materials:

-

2-Aminobutanoic acid

-

Potassium thiocyanate (or Ammonium thiocyanate)

-

Acetic anhydride

-

Pyridine

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

Formation of the Acetylamino Acid: In a round-bottom flask, dissolve 2-aminobutanoic acid in a mixture of acetic anhydride and pyridine. Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess acetic anhydride and pyridine are removed under reduced pressure to yield the acetylated amino acid.

-

Reaction with Thiocyanate: The crude acetylated 2-aminobutanoic acid is then dissolved in a suitable solvent, such as acetic anhydride. To this solution, add potassium thiocyanate and heat the mixture to reflux for 4-6 hours. This step facilitates the formation of an intermediate acylisothiocyanate.

-

Cyclization and Hydrolysis: After the reflux period, the reaction mixture is cooled, and a solution of hydrochloric acid is added. The mixture is then heated to reflux for an additional 2-3 hours to induce cyclization and hydrolysis of the acetyl group, yielding the desired this compound.

-

Purification: The reaction mixture is cooled, and the crude product is collected by filtration. The solid is then washed with cold water and recrystallized from a suitable solvent system, such as ethanol/water, to afford the purified this compound.

Crystal Structure Analysis

As the crystal structure of this compound has not been reported, the crystallographic data for the analogous compound, 5-Phenyl-2-thioxo-4-imidazolidinone, is presented below to provide a representative example of the solid-state conformation and packing of this class of molecules.

Representative Crystallographic Data

| Parameter | 5-Phenyl-2-thioxo-4-imidazolidinone |

| Chemical Formula | C₉H₈N₂OS |

| Formula Weight | 192.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.898(2) |

| b (Å) | 5.867(1) |

| c (Å) | 14.289(3) |

| β (°) | 108.45(3) |

| Volume (ų) | 866.9(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.473 |

| Absorption Coefficient (mm⁻¹) | 0.334 |

| F(000) | 400 |

Note: The data presented is for 5-Phenyl-2-thioxo-4-imidazolidinone and serves as an illustrative example.

Visualizations

Synthesis Workflow

Caption: Proposed synthesis of this compound.

Biological Activities of the 2-Thioxoimidazolidin-4-one Scaffold

Caption: Diverse biological activities of the 2-thioxoimidazolidin-4-one scaffold.

Conclusion

This compound represents a valuable target for synthesis and further investigation due to the well-documented and diverse biological activities of its parent scaffold. The synthetic protocol outlined in this guide provides a clear and established pathway for its preparation. While the specific crystal structure of the title compound remains to be determined, the provided crystallographic data for a closely related analog offers a solid foundation for understanding its molecular architecture. The continued exploration of this and similar derivatives holds significant promise for the development of novel therapeutic agents and other bioactive compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of 5-Ethyl-2-thioxoimidazolidin-4-one

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The solubility of this compound is influenced by factors such as the solvent, temperature, and pH. Thiohydantoin derivatives, in general, exhibit a range of solubilities depending on the nature of their substituents.

Illustrative Solubility Data of Related Hydantoin Compounds

To provide a contextual understanding, the following table summarizes the aqueous solubility of structurally similar hydantoin compounds. It is crucial to note that these values are for analogous structures and should be considered as illustrative examples. The presence of the sulfur atom in the thiohydantoin ring is expected to influence its polarity and, consequently, its solubility profile compared to these oxygen-containing analogs.

| Compound | Structure | Water Solubility | Reference |

| 5-Ethylhydantoin | 110.6 g/L | [1] | |

| 5-Ethyl-5-methylhydantoin | ~5 g/L at 25°C | [2] |

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present and the system is at equilibrium.[3]

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][5]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the undissolved solid from the solution by centrifugation or filtration using a chemically inert filter (e.g., PTFE or PVDF with a pore size of 0.22 µm).[6]

-

Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. A common and effective method is High-Performance Liquid Chromatography (HPLC) with UV detection, using a validated calibration curve.[7][8]

-

Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL) or in molar units (e.g., mM).

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.[6][7]

Protocol (UV Spectrophotometry Method):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[8][9]

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).[9]

-

Incubation and Precipitation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature. During this time, the compound may precipitate out of the solution if its solubility limit is exceeded.[9][10]

-

Filtration: After incubation, filter the solutions to remove any precipitate.[9]

-

UV Absorbance Measurement: Measure the UV absorbance of the filtrate at the wavelength of maximum absorbance (λmax) for this compound.[9][11]

-

Concentration Calculation: Calculate the concentration of the dissolved compound using a pre-established calibration curve of the compound in the same buffer system.[11] The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Stability Profile

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[12]

Potential Degradation Pathways

Thiohydantoin derivatives can be susceptible to degradation, primarily through hydrolysis of the imidazolidinone ring. This can occur under both acidic and basic conditions. The stability of the thiohydantoin ring can be influenced by the substituents at various positions.

A potential degradation pathway for this compound under hydrolytic conditions could involve the opening of the heterocyclic ring.

Experimental Protocols for Stability Testing (Forced Degradation)

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are a key component in the development of stability-indicating analytical methods.[13][14]

General Protocol:

A solution of this compound (e.g., 1 mg/mL) is subjected to various stress conditions. Samples are taken at different time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[15][16] An appropriate level of degradation is generally considered to be in the range of 5-20%.[14]

-

Acidic Conditions: Treat the drug solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C).[17]

-

Basic Conditions: Treat the drug solution with a base (e.g., 0.1 M NaOH) at room temperature.[17]

-

Neutral Conditions: Reflux the drug solution in water.

-

Treat the drug solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[15][17]

-

Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[18] A control sample should be protected from light.

-

Expose the solid drug substance to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, or 70°C).

Visualized Workflows

Experimental Workflow for Solubility Determination

References

- 1. 5-Ethylhydantoin CAS#: 15414-82-1 [m.chemicalbook.com]

- 2. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. bioassaysys.com [bioassaysys.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopharminternational.com [biopharminternational.com]

- 15. scispace.com [scispace.com]

- 16. ijtsrd.com [ijtsrd.com]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. ema.europa.eu [ema.europa.eu]

5-Ethyl-2-thioxoimidazolidin-4-one: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-2-thioxoimidazolidin-4-one belongs to the thiohydantoin class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities. While direct experimental data on the biological profile of this compound is limited in publicly available literature, extensive research on structurally related 2-thioxoimidazolidin-4-one derivatives provides a strong basis for predicting its potential therapeutic applications. This technical guide consolidates the existing knowledge on analogous compounds to project the likely bioactivities of this compound, with a focus on its potential anticancer, antimicrobial, and anticonvulsant properties. Detailed experimental protocols for evaluating these activities are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

The 2-thioxoimidazolidin-4-one, or 2-thiohydantoin, core is a versatile pharmacophore that has been extensively modified to generate a wide array of biologically active molecules. The substituent at the C-5 position of the imidazolidinone ring plays a crucial role in determining the specific biological activity of these compounds. The presence of a small alkyl group, such as an ethyl group at the C-5 position in this compound, suggests the potential for a range of biological effects based on the activities observed for other 5-substituted and N-substituted 2-thiohydantoin derivatives. This guide aims to provide a comprehensive overview of these potential activities, supported by quantitative data from related compounds and detailed methodologies for empirical validation.

Potential Biological Activities and Quantitative Data

Based on the structure-activity relationships established for the 2-thioxoimidazolidin-4-one scaffold, this compound is predicted to exhibit a range of biological activities. The following sections summarize the key potential activities and present quantitative data from analogous compounds in structured tables.

Anticancer Activity

Numerous 2-thioxoimidazolidin-4-one derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanism for some of these compounds involves the induction of apoptosis and cell cycle arrest, potentially through the inhibition of signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.

Table 1: Cytotoxic Activity of Representative 2-Thioxoimidazolidin-4-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 (a 2-thioxoimidazolidin-4-one derivative) | HepG2 (Hepatocellular Carcinoma) | 0.017 | [1][2] |

| Compound 2 (a 2-thioxoimidazolidin-4-one derivative) | HepG2 (Hepatocellular Carcinoma) | 0.18 | [1][2] |

| Staurosporine (Reference Drug) | HepG2 (Hepatocellular Carcinoma) | 5.07 | [1][2] |

| 5-Fluorouracil (Reference Drug) | HepG2 (Hepatocellular Carcinoma) | 5.18 | [1][2] |

| A 2-thioxoimidazolidin-4-one with benzimidazole/pyrazole/triazole/benzoxazole moieties | HepG-2 | 2.33 µg/ml | [3] |

| An imidazoline derivative | HCT-116 | 0.76 µg/ml | [3] |

Antimicrobial Activity

The 2-thiohydantoin scaffold is also a known pharmacophore for antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 2: Antimicrobial Activity of Representative Thiazolidin-4-one and Imidazolidin-2,4-dione Derivatives

| Compound Class | Microorganism | MIC (mg/mL) | Reference |

| 2,3-diaryl-thiazolidin-4-ones | Various Bacteria | 0.008–0.24 | [4] |

| 5-imino-4-thioxoimidazolidin-2-one derivatives | Bacillus subtilis, Klebsiella pneumoniae, Candida albicans | Significant Activity | [5] |

| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 to 16 µg/mL | [6] |

Anticonvulsant Activity

Substituted imidazolidinones and related thiazolidinones have been investigated for their anticonvulsant properties. These compounds may exert their effects by modulating the activity of ion channels or neurotransmitter systems in the central nervous system.

Table 3: Anticonvulsant Activity of Representative Thiazolidin-4-one Derivatives

| Compound | Seizure Model | ED50 (mg/kg) | Protective Index (PI) | Reference |

| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one (5d) | Maximal Electroshock (MES) | 18.5 | 10.6 | [7] |

| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one (5d) | Subcutaneous Pentylenetetrazole (scPTZ) | 15.3 | 12.8 | [7] |

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed methodologies for key experiments.

Synthesis of 5-Substituted-2-thioxoimidazolidin-4-ones

A general method for synthesizing 5-substituted-2-thioxoimidazolidin-4-ones involves the condensation of an appropriate amino acid with a thiocyanate or thiourea. For example, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one can be prepared by heating L-tyrosine and thiourea.[8]

Protocol for Synthesis of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one:

-

A mixture of L-tyrosine (e.g., 30 mmol) and thiourea (e.g., 90 mmol) is placed in a flask.

-

The flask is heated with stirring in an oil bath at 180-190 °C.

-

After approximately 5 minutes, the homogenous liquid will begin to fume.

-

The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete after 15 minutes.

-

The flask is allowed to cool, and while still warm, water (e.g., 20 mL) is added.

-

The solution is reheated to dissolve all solids, then allowed to cool to room temperature.

-

The flask is placed in a refrigerator for 4 hours to facilitate crystallization.

-

The resulting solid is collected by filtration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cancer cells (e.g., HepG-2, HCT-116) are seeded in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours.[3]

-

The cells are then treated with various concentrations of the test compound (this compound) and a positive control (e.g., Doxorubicin) and incubated for 48 hours.[3]

-

After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for another 4 hours at 37 °C.

-

The MTT solution is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

The plate is incubated at an appropriate temperature and duration (e.g., 37 °C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6][9]

In Vivo Anticonvulsant Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents are standard models for screening potential anticonvulsant drugs.

MES Test Protocol:

-

The test compound is administered to a group of animals (e.g., mice) at various doses.

-

After a specified time, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The dose that protects 50% of the animals from the tonic extension (ED50) is calculated.[7]

scPTZ Test Protocol:

-

The test compound is administered to a group of animals.

-

After a specified time, a convulsant dose of pentylenetetrazole is injected subcutaneously.

-

The animals are observed for the onset of clonic and tonic seizures.

-

The dose of the test compound that protects 50% of the animals from seizures (ED50) is determined.[7]

Visualization of Pathways and Workflows

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway important in regulating the cell cycle. Therefore, it is directly related to cellular quiescence, proliferation, cancer, and longevity. The diagram below illustrates a simplified representation of this pathway and indicates a potential point of inhibition by 2-thioxoimidazolidin-4-one derivatives.

Caption: PI3K/Akt signaling pathway with potential inhibition by 2-thioxoimidazolidin-4-one derivatives.

General Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for assessing the cytotoxic potential of a novel compound like this compound.

Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

Conclusion

While direct biological data for this compound is not yet available, the extensive body of research on the 2-thioxoimidazolidin-4-one scaffold strongly suggests its potential as a bioactive molecule with possible applications in oncology, infectious diseases, and neurology. The ethyl substituent at the C-5 position is a simple alkyl group, and its impact on activity will need to be empirically determined. This guide provides a foundational framework for initiating such investigations, offering insights into potential activities, quantitative benchmarks from related compounds, and detailed experimental protocols. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation [mdpi.com]

- 5. Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 5-Ethyl-2-thioxoimidazolidin-4-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 5-ethyl-2-thioxoimidazolidin-4-one core, a sulfur analog of hydantoin also known as 5-ethyl-2-thiohydantoin, represents a privileged scaffold in medicinal chemistry. Its versatile structure has been the foundation for the development of a wide array of therapeutic agents, demonstrating significant potential in the treatment of epilepsy, microbial infections, and cancer. This technical guide provides an in-depth exploration of this scaffold, summarizing key quantitative data, detailing experimental protocols for its synthesis and evaluation, and visualizing its mechanisms of action.

Synthesis of the this compound Scaffold

The synthesis of 5-substituted-2-thiohydantoins is a well-established process in organic chemistry. A common and effective method involves the reaction of an α-amino acid with an isothiocyanate. For the synthesis of the this compound core, α-aminobutyric acid serves as a readily available starting material.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide. The versatility of this synthetic route allows for the introduction of various substituents at the N1 and N3 positions, enabling the creation of diverse chemical libraries for drug discovery.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities. The primary areas of therapeutic interest include anticonvulsant, antimicrobial, and anticancer applications.

Anticonvulsant Activity

The hydantoin ring system is a well-known pharmacophore in antiepileptic drugs, with phenytoin being a prominent example. The sulfur-containing analog, 2-thiohydantoin, and its derivatives have also been extensively investigated for their anticonvulsant properties. The mechanism of action for many hydantoin-based anticonvulsants is believed to involve the modulation of voltage-gated sodium channels in neurons. By blocking these channels, the drugs can stabilize neuronal membranes and prevent the spread of seizure activity.

Signaling Pathway of Voltage-Gated Sodium Channel Blockade

Caption: Mechanism of anticonvulsant action via sodium channel blockade.

Quantitative data for the anticonvulsant activity of 5-ethyl-5-phenylhydantoin derivatives are summarized in the table below. These values are typically determined using animal models such as the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.

Table 1: Anticonvulsant Activity of 5-Ethyl-5-phenylhydantoin Derivatives

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Reference |

| 3-Methoxymethyl-5-ethyl-5-phenylhydantoin | Effective | Effective | Not Reported | [1] |

| 3-Acetoxymethyl-5-ethyl-5-phenylhydantoin | Good Activity | Not Reported | Not Reported | [1] |

| 5-Ethyl-5-phenyl-3-propylhydantoin | Comparable to Phenytoin | Not Reported | Lower than Phenytoin | [2] |

Note: Data for the direct 2-thio-analogs with 5-ethyl substitution is limited in the reviewed literature.

Antimicrobial Activity

Thiohydantoin derivatives have emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The proposed mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative evaluation of antimicrobial activity is typically performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of 2-Thioxoimidazolidin-4-one Derivatives

| Compound | Organism | MIC (mg/mL) | Reference |

| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Staphylococcus aureus | 25 | [3] |

| N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Pseudomonas aeruginosa | 25 | [3] |

Note: The table presents data for structurally related 2-thioxoimidazolidin-4-one derivatives, as specific MIC values for 5-ethyl substituted analogs were not prominently available in the surveyed literature.

Anticancer Activity

The this compound scaffold has also been explored for its potential as an anticancer agent. Derivatives have shown cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway, or the induction of apoptosis.

Simplified PI3K/AKT Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/AKT pathway by 2-thiohydantoin derivatives.

The cytotoxic effects of these compounds are quantified by determining their half-maximal inhibitory concentration (IC₅₀) using assays such as the MTT assay.

Table 3: Anticancer Activity of 2-Thioxoimidazolidin-4-one Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5-(5-bromo-2-thienylmethylene)-3-morpholinomethyl-2-(2,3,4,6 -tetra-O-acetyl -beta-D-glucopyranosylthio)hydantoin | Full Panel Median | 15.1 (GI₅₀) | [4] |

| Derivative of 2-thiohydantoin | HepG2 | 2.448 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core scaffold and for the key biological assays used to evaluate its derivatives.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 5-substituted-2-thiohydantoins from α-amino acids.

Materials:

-

α-Aminobutyric acid

-

Ammonium thiocyanate

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine α-aminobutyric acid (1 equivalent), ammonium thiocyanate (1.5 equivalents), and a mixture of acetic anhydride and glacial acetic acid (typically in a 3:1 ratio by volume).

-

Heat the mixture under reflux with constant stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

-

Dry the purified product under vacuum.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm its structure and purity.

Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[6]

Workflow for MES Test

References

- 1. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. saspublishers.com [saspublishers.com]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

An In-depth Technical Guide to the Synthesis and Derivatives of 5-Ethyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

The 5-Ethyl-2-thioxoimidazolidin-4-one core, a derivative of 2-thiohydantoin, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse and potent biological activities, including anticonvulsant, anticancer, antimicrobial, and herbicidal properties. This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives, complete with detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic and biological pathways.

Introduction to the 2-Thioxoimidazolidin-4-one Scaffold

2-Thioxoimidazolidin-4-ones, commonly known as 2-thiohydantoins, are sulfur analogs of hydantoins. The core structure allows for substitutions at various positions, primarily at the N-1, N-3, and C-5 positions, which significantly influences the molecule's biological activity.[1][2] The ethyl group at the C-5 position is of particular interest, especially in the context of neurological disorders, drawing parallels to the anticonvulsant properties of related hydantoin structures like 5-ethyl-5-phenylhydantoin.[3][4]

Derivatives of the broader 2-thiohydantoin class have been shown to act as androgen receptor antagonists, inhibitors of mutant isocitrate dehydrogenase (IDH1), and modulators of the PI3K/AKT signaling pathway, highlighting their therapeutic potential in oncology.[2][5][6] Furthermore, their utility extends to agriculture as herbicides and fungicides.[7]

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization can be achieved through several established synthetic routes. The most common approach involves the condensation of the α-amino acid, 2-aminobutanoic acid, with a thiocyanate source.

A general synthetic pathway for 5-substituted-2-thiohydantoins is outlined below:

Caption: General synthetic and derivatization pathways for this compound.

Experimental Protocols

Synthesis of this compound from 2-Aminobutanoic Acid and Thiourea

This method is adapted from a general procedure for the synthesis of 2-thiohydantoins from α-amino acids.[8]

-

Materials: 2-aminobutanoic acid, thiourea.

-

Procedure:

-

A mixture of 2-aminobutanoic acid (1 mole) and thiourea (3 moles) is placed in a round-bottom flask equipped with a mechanical stirrer.[9]

-

The flask is heated in an oil bath to 180°C with continuous stirring.

-

The mixture will melt and start to fume. The reaction is maintained at this temperature for approximately 45-60 minutes.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the flask is allowed to cool until the mixture is still viscous.

-

Water is carefully added to the warm mixture, and it is reheated to dissolve the solid.

-

The solution is allowed to cool to room temperature and then placed in a refrigerator to facilitate crystallization.

-

The resulting crystals of this compound are collected by vacuum filtration, washed with cold water, and dried.

-

Synthesis of 5-Arylidene-5-ethyl-2-thioxoimidazolidin-4-one Derivatives

This protocol is based on the Knoevenagel condensation of 2-thiohydantoins with aromatic aldehydes.[10]

-

Materials: this compound, substituted aromatic aldehyde, β-alanine, glacial acetic acid.

-

Procedure:

-

A mixture of this compound (1 equivalent), the desired substituted aromatic aldehyde (1.1 equivalents), and a catalytic amount of β-alanine is suspended in glacial acetic acid.

-

The reaction mixture is heated to reflux with stirring for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold water and then with a small amount of cold ethanol to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Biological Activities and Quantitative Data

Derivatives of this compound are anticipated to exhibit a range of biological activities, with anticonvulsant and anticancer properties being of primary interest. The following table summarizes representative quantitative data for various 2-thiohydantoin derivatives, illustrating the potential efficacy of this class of compounds.

| Compound ID | 5-Substituent | N-Substituent | Biological Activity | Assay | Quantitative Data (e.g., IC50, ED50) | Reference |

| THD-1 | 5-(2,4-dihydroxybenzylidene) | - | Tyrosinase Inhibition | Enzyme Assay | Potent Inhibitor | [2] |

| THD-2 | 5,5-diphenyl | 3-octyl | Fatty Acid Amide Hydrolase (FAAH) Inhibition | Enzyme Assay | Competitive Inhibitor | [2] |

| THD-3 | 5-isopropyl | - | Mutant IDH1 Inhibition | Enzyme Assay | Ki = 4.7 µM | [2] |

| THD-4 | 5-arylidene | - | Perforin Inhibition | Lytic Activity Assay | IC50 = 0.51 - 2.55 µM | [11] |

| PMH-14 | Phenylmethylene (alkylated) | - | Anticonvulsant | Maximal Electroshock Seizure (MES) | ED50 = 28 ± 2 mg/kg | [12] |

| PMH-12 | Phenylmethylene (alkylated) | - | Anticonvulsant | Maximal Electroshock Seizure (MES) | ED50 = 39 ± 4 mg/kg | [12] |

| CPD-4 | Varied | - | Anticancer (HepG2) | MTT Assay | IC50 = 0.017 µM | [6] |

| CPD-2 | Varied | - | Anticancer (HepG2) | MTT Assay | IC50 = 0.18 µM | [6] |

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 2-thiohydantoin derivatives stem from their interaction with various cellular targets. For instance, their anticancer activity has been linked to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

Caption: Inhibition of the PI3K/AKT signaling pathway by 2-thiohydantoin derivatives.

Inhibition of the PI3K/AKT pathway by certain 2-thioxoimidazolidin-4-one derivatives can lead to the suppression of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as p53, PUMA, and caspases, ultimately inducing apoptosis in cancer cells.[6]

The anticonvulsant activity of related hydantoin structures is often attributed to the modulation of voltage-gated sodium channels. It is plausible that 5-ethyl-2-thiohydantoin derivatives exert their effects through a similar mechanism, although further investigation is required to confirm this.[5]

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of therapeutic and agrochemical applications. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on elucidating the specific mechanisms of action for various derivatives and optimizing their pharmacokinetic and pharmacodynamic properties for clinical development. The versatility of the 2-thiohydantoin scaffold ensures its continued importance in the field of drug discovery.

References

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijrpr.com [ijrpr.com]

- 10. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of 2-Thioxoimidazolidin-4-one Derivatives: A Deep Dive into Their Mechanisms of Action

A Technical Guide for Researchers and Drug Development Professionals

The 2-thioxoimidazolidin-4-one scaffold, a sulfur analog of hydantoin, has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of pharmacologically active compounds.[1] Derivatives of this heterocyclic core have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth exploration of the mechanisms of action of 2-thioxoimidazolidin-4-one derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways they modulate.

Anticancer Activity: A Multi-pronged Assault on Malignancy

A significant body of research has focused on the anticancer properties of 2-thioxoimidazolidin-4-one derivatives, revealing their ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical cell signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

Numerous studies have demonstrated that 2-thioxoimidazolidin-4-one derivatives exert their cytotoxic effects against cancer cells primarily through the induction of programmed cell death, or apoptosis. For instance, in hepatocellular carcinoma (HepG2) cells, a promising derivative, referred to as compound 4, was shown to induce apoptosis by 19.35-fold compared to the control.[1][2] This apoptotic induction is often accompanied by cell cycle arrest at various phases. The same compound 4 was found to arrest the cell cycle of HepG2 cells at the G2/M phase.[1][2] In another study, a different derivative, compound 7, halted liver cancer cells at the G0/G1 phase, while compound 9 caused colon cancer cell arrest at the S phase.[3]

The molecular machinery behind this apoptosis induction involves the modulation of key regulatory proteins. Compound 4 was found to enhance the expression of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, while simultaneously impeding the expression of the anti-apoptotic gene Bcl-2 in HepG2 cells.[1][2]

Inhibition of the PI3K/AKT Signaling Pathway

A crucial mechanism underlying the anticancer activity of some 2-thioxoimidazolidin-4-one derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell survival, proliferation, and growth.[1][4] Compound 4 has been shown to inhibit the PI3K/AKT pathway at both the gene and protein levels in HepG2 cells.[1][2] This inhibition contributes significantly to the observed cancer cell regression.[1][4]

Inhibition of the PI3K/AKT signaling pathway by 2-thioxoimidazolidin-4-one derivatives.

Dual EGFR/VEGFR-2 Inhibition

Certain derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy.[5] Compounds 6 and 8a from one study exhibited superior cytotoxic activity against MCF-7, HepG2, and A549 cell lines compared to the reference drugs sorafenib and erlotinib, and also showed better EGFR and VEGFR-2 inhibitory activity.[5]

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of 2-thioxoimidazolidin-4-one derivatives has been quantified in numerous studies, with IC50 values providing a measure of their potency.

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Compound 4 | HepG2 | 0.017 µM | [1][4] |

| Compound 2 | HepG2 | 0.18 µM | [1][4] |

| Staurosporine (Ref.) | HepG2 | 5.07 µM | [1] |

| 5-Fluorouracil (Ref.) | HepG2 | 5.18 µM | [1] |

| Compound 6b | MCF-7 | 15.57 ± 2.93 µg/mL | [6] |

| Compound 6b | HepG2 | 43.72 ± 1.90 µg/mL | [6] |

| Compound 3e | MCF-7 | LD50: 20.4 µg/mL | [7] |

| 2-Thiohydantoin | MCF-7 | 135 µg/mL (24h), 40 µg/mL (48h) | [8] |

| Benzimidazole-incorporated analog | HepG-2 | 2.33 µg/ml | [3] |

Antimicrobial and Antiviral Activity

The biological activity of 2-thioxoimidazolidin-4-one derivatives extends beyond cancer. They have also been investigated for their antimicrobial and antiviral properties.

Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of these derivatives against various bacterial and fungal strains.[9][10][11][12][13] For example, new derivatives have been tested against E. coli, P. mirabilis, and Staphylococcus, with some showing promising results.[9] One study highlighted that the 4-thioxoimidazolidin ring is essential for antibacterial activities.[14] Specifically, compounds C5 and C6 demonstrated significant antibacterial, antibiofilm, and antihemagglutination effects against virulent strains of S. aureus at concentrations of 31.25–62.5 μg/mL for C5 and 62.5–125 μg/mL for C6.[14] The proposed mechanism for their antibacterial action is the inhibition of bacterial adhesion.[14]

Antiviral Activity

The 2-thioxoimidazolidin-4-one core is also recognized for its potential antiviral applications, although detailed mechanistic studies are less common in the readily available literature.[1][10]

Enzyme Inhibition

The ability of 2-thioxoimidazolidin-4-one derivatives to inhibit specific enzymes is another key aspect of their mechanism of action, with implications for various diseases.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

A series of 58 imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives were evaluated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the hydrolysis of endogenous bioactive fatty acid derivatives.[15] Some derivatives exhibited interesting FAAH inhibitory activity, with pI50 values up to 5.94, and were devoid of affinity for cannabinoid receptors.[15]

α-Glucosidase and α-Amylase Inhibition

In the context of antidiabetic research, novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives have been synthesized and tested for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[16] Compound 3j from this series showed excellent inhibitory activity with IC50 values of 0.051 mM for α-glucosidase and 0.0082 mM for α-amylase.[16] Kinetic analysis revealed that compound 3j acts as a mixed-type inhibitor of α-glucosidase.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to elucidate the mechanisms of action of 2-thioxoimidazolidin-4-one derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Plating: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 1×10^5 cells per well.[7]

-

Incubation: The plates are incubated for 24 hours to allow for cell attachment.

-

Treatment: Cells are treated with various concentrations of the 2-thioxoimidazolidin-4-one derivatives for a specified period (e.g., 24 or 48 hours).[7][8]

-

MTT Addition: The treatment medium is removed, and a serum-free medium containing MTT (0.5 mg/mL) is added to each well.[7]

-

Incubation: The plates are incubated for 4 hours at 37°C in a CO2 incubator to allow for the formation of formazan crystals.[7]

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Workflow for the in vitro cytotoxicity (MTT) assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the IC50 concentration of the compound for a specified time.

-

Harvesting: Cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis

Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Similar to the apoptosis assay.

-

Fixation: Cells are fixed in cold 70% ethanol.

-

Staining: Cells are washed and stained with a solution containing PI and RNase.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect specific proteins in a sample and assess the effect of the derivatives on their expression levels.

-

Protein Extraction: Total protein is extracted from treated and untreated cells.

-

Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies against the proteins of interest (e.g., AKT, Bcl-2, caspases), followed by incubation with a secondary antibody conjugated to an enzyme.

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

In Vitro Antibacterial Activity (Broth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[14]

-

Preparation of Dilutions: Serial two-fold dilutions of the 2-thioxoimidazolidin-4-one derivatives are prepared in a suitable broth medium (e.g., Brain Heart Infusion broth).[14]

-

Inoculation: Each dilution is inoculated with a standardized suspension of the test bacteria.

-

Incubation: The preparations are incubated at 37°C for 24 hours.[14]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[14]

Conclusion

Derivatives of 2-thioxoimidazolidin-4-one represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their mechanisms of action are multifaceted, particularly in the realm of cancer, where they can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways like PI3K/AKT. Furthermore, their demonstrated efficacy as enzyme inhibitors and antimicrobial agents highlights their potential for the development of new therapeutics for a range of diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this remarkable chemical scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. ijpcbs.com [ijpcbs.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 14. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. farm.ucl.ac.be [farm.ucl.ac.be]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 5-Ethyl-2-thioxoimidazolidin-4-one Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Libraries of 5-Ethyl-2-thioxoimidazolidin-4-one and its derivatives represent a promising starting point for the discovery of novel therapeutic agents. This class of compounds has demonstrated a range of biological activities, including potential as anticancer agents through the modulation of key cellular signaling pathways. One such critical pathway is the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival. High-throughput screening (HTS) of this compound libraries against targets within this pathway offers an efficient strategy for identifying potent and selective inhibitors with therapeutic potential.

These application notes provide a comprehensive overview and detailed protocols for conducting HTS campaigns with this compound libraries, specifically targeting the PI3K/AKT pathway. The provided methodologies are designed to be adaptable for both academic and industrial research settings.

Featured Application: Identification of PI3K/AKT Pathway Inhibitors

This section outlines a high-throughput screening campaign to identify inhibitors of the PI3K/AKT signaling pathway from a this compound library. The protocol is based on a cell-based assay that measures the phosphorylation of AKT, a key downstream effector in the pathway.

Signaling Pathway Overview

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival, growth, and proliferation.

Application Notes and Protocols for Antibacterial and Antifungal Assays of 5-Ethyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antibacterial and antifungal properties of the novel compound 5-Ethyl-2-thioxoimidazolidin-4-one. The methodologies described are based on established antimicrobial screening techniques for the broader class of 2-thioxoimidazolidin-4-one derivatives, which have shown promising antimicrobial activities.[1][2][3][4][5]

Introduction to 2-Thioxoimidazolidin-4-ones

The 2-thioxoimidazolidin-4-one scaffold is a significant heterocyclic moiety in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial and antifungal effects.[1][4] Derivatives of this core structure have been synthesized and evaluated against various pathogenic microbes, demonstrating potential for the development of new antimicrobial agents.[2][3][5][6] The introduction of an ethyl group at the 5-position of the 2-thioxoimidazolidin-4-one ring may influence its antimicrobial spectrum and potency. The following protocols are designed to systematically assess these properties.

Data Presentation: Summarized Antimicrobial Activity

The following tables present a template for summarizing the quantitative data obtained from antibacterial and antifungal assays of this compound. This structured format allows for clear comparison of its efficacy against various microbial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive | Data | Data | Data |

| Bacillus subtilis | Gram-positive | Data | Data | Data |

| Escherichia coli | Gram-negative | Data | Data | Data |

| Pseudomonas aeruginosa | Gram-negative | Data | Data | Data |

| Klebsiella pneumoniae | Gram-negative | Data | Data | Data |

Table 2: Antifungal Activity of this compound

| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Zone of Inhibition (mm) |

| Candida albicans | Yeast | Data | Data | Data |

| Aspergillus niger | Mold | Data | Data | Data |

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9]

Materials:

-

This compound

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (broth only)

Procedure:

-

Preparation of Inoculum:

-

Culture bacteria in MHB overnight at 37°C.

-

Culture fungi in RPMI-1640 at 35°C for 24-48 hours.

-

Adjust the microbial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth to obtain a range of test concentrations.

-

-

Assay Procedure:

-

Add 100 µL of the appropriate broth to each well of a 96-well plate.

-

Add 100 µL of the serially diluted compound to the corresponding wells.

-

Add 10 µL of the prepared inoculum to each well.

-

Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth only) in each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Interpretation of Results:

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-inoculate the aliquot onto a sterile agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL from the initial inoculum.

Protocol 3: Agar Disc Diffusion Method

This method assesses the antimicrobial activity of a compound based on the size of the growth inhibition zone around a filter paper disc impregnated with the test compound.[10]

Materials:

-

This compound

-

Bacterial and fungal strains

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile filter paper discs (6 mm diameter)

-

Sterile cotton swabs

Procedure:

-